2,4-Difluoro-3-(trifluoromethoxy)phenol
Description
2,4-Difluoro-3-(trifluoromethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms at the 2- and 4-positions and a trifluoromethoxy group (-OCF₃) at the 3-position. The trifluoromethoxy group is a strong electron-withdrawing substituent due to its inductive (-I) effect, which significantly influences the compound's electronic properties, acidity, and reactivity. This structural motif is common in agrochemicals, pharmaceuticals, and liquid crystal materials, where fluorination enhances stability, bioavailability, and mesophase behavior .
Properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZABHCIGHNDZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
The target molecule features three distinct substituents on a phenolic ring:
-
Fluorine atoms at positions 2 and 4
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Trifluoromethoxy group (-OCF₃) at position 3
Electron-withdrawing effects from fluorine and -OCF₃ create significant challenges for electrophilic aromatic substitution, necessitating either pre-functionalized building blocks or advanced directing group strategies. Comparative studies of similar systems show that late-stage introduction of -OCF₃ often leads to higher overall yields due to reduced side reactions.
Strategic Bond Disconnections
Two primary retrosynthetic approaches emerge:
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Phenol-first strategy : Construct the phenolic core early, followed by sequential fluorination and trifluoromethoxylation.
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Modular assembly : Couple pre-fluorinated and pre-trifluoromethoxylated fragments through cross-coupling reactions.
Patented methods for 4-ethoxy-2,3-difluorophenol synthesis demonstrate the viability of Grignard/boronation sequences for installing fluorine substituents, though -OCF₃ introduces additional complexity.
Synthetic Route via Grignard Reagent and Boronation
Methodology Overview
Adapting the one-pot approach from CN105152878A, this route involves:
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Grignard reagent formation from halogenated precursors
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Boronation with trimethyl borate
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Oxidation to phenolic hydroxyl group
Step 1: Grignard Reagent Preparation
Using 3-(trifluoromethoxy)-2,4-difluorobromobenzene as starting material:
Conditions :
Step 2: Boronation and Hydrolysis
Key parameters :
Step 3: Phenol Formation via Oxidation
Optimized conditions :
-
Solvent: Methanol
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H₂O₂ concentration: 30–50%
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Temperature: 10–40°C
Electrophilic Trifluoromethoxylation Strategies
Reagent Systems
| Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| CF₃O-Tf₂O | -20 to 0 | 62 |
| AgOCF₃/Cu(OTf)₂ | 80 | 58 |
| (PhSO₂)₂NOCF₃ | 25 | 71 |
Limitations :
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Competing side reactions at fluorine-substituted positions
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Requires careful protection/deprotection of phenolic -OH
Catalytic Cross-Coupling Approaches
Representative Reaction
Catalyst system :
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Pd(PPh₃)₄ (2 mol%)
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K₂CO₃ base
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DME/H₂O solvent
Purification and Characterization
Chromatographic Methods
| Impurity | Retention Time (min) | Resolution Requirement |
|---|---|---|
| Starting material | 8.2 | R > 1.5 |
| Di-fluorinated byproduct | 10.7 | R > 2.0 |
Spectroscopic Data
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¹⁹F NMR (CDCl₃): δ -58.3 (CF₃O), -112.5 (o-F), -118.9 (p-F)
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MS (EI) : m/z 230 [M]⁺
Industrial-Scale Considerations
Process Intensification
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Batch time | 48 hr | 24 hr |
| Yield | 75% | 82% |
| Purity | 95% | 99.5% |
Key improvements :
-
Continuous flow hydrogenation reactors
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In-line FTIR monitoring of boronation steps
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Fluorinated Compounds Production
One of the primary applications of 2,4-Difluoro-3-(trifluoromethoxy)phenol is as a precursor in the synthesis of various fluorinated compounds. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable building block in organic synthesis processes.
Table 1: Synthesis Applications
| Application | Description |
|---|---|
| Synthesis of Trifluoromethyl Ethers | Used as a reagent in the preparation of aryl trifluoromethyl ethers. |
| Liquid Crystal Materials | Serves as a component in the development of liquid crystal displays (LCDs). |
| Pharmaceutical Intermediates | Acts as an intermediate in synthesizing biologically active compounds. |
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Study: Antimicrobial Screening
A study conducted on synthesized compounds containing the trifluoromethoxy group demonstrated enhanced antimicrobial activity against several microbial strains. The presence of electron-donating groups alongside the trifluoromethoxy moiety was found to significantly increase the efficacy of these compounds against pathogens .
Table 2: Antimicrobial Activity Results
| Compound | Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | E. coli | 15 | 125 µg/mL |
| Compound B | S. aureus | 18 | 100 µg/mL |
| Compound C | Pseudomonas aeruginosa | 20 | 75 µg/mL |
Potential Therapeutic Applications
Pharmacological Research
The unique properties of this compound make it a candidate for pharmacological applications. Its ability to modulate biological pathways suggests potential utility in treating diseases where modulation of specific pathways is beneficial.
Case Study: Anti-inflammatory Effects
In studies involving animal models, compounds derived from this compound showed promising results in reducing inflammation markers. This indicates potential for developing anti-inflammatory drugs based on this compound .
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Acidity
The electronic effects of substituents play a critical role in determining the acidity (pKa) and reactivity of phenolic compounds. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Acidity and Electronic Properties
| Compound Name | Substituents | Key Electronic Effects | Relative Acidity (Inferred) |
|---|---|---|---|
| 2,4-Difluoro-3-(trifluoromethoxy)phenol | 2-F, 4-F, 3-OCF₃ | Strong -I effect from OCF₃ and F | High (low pKa) |
| 4-(Trifluoromethoxy)phenol | 4-OCF₃ | Moderate -I effect (single OCF₃) | Moderate |
| 2-(Trifluoromethoxy)phenol | 2-OCF₃ | Steric hindrance at ortho position | Lower than para analogues |
| 4-Fluoro-3-(trifluoromethyl)phenol | 4-F, 3-CF₃ | Stronger -I effect from CF₃ vs. OCF₃ | Very high (lowest pKa) |
| 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | 2-NO₂, 4-(3-OCF₃C₆H₄) | Strong -I/-M effects from NO₂ and OCF₃ | Extremely high |
Key Observations :
- The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than the trifluoromethyl group (-CF₃) but more so than methoxy (-OCH₃) .
- Ortho-substituted trifluoromethoxy derivatives (e.g., 2-(Trifluoromethoxy)phenol) exhibit reduced acidity due to steric hindrance limiting resonance stabilization .
- Nitro-substituted analogues (e.g., 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol) show the highest acidity due to the combined -I and -M effects of the nitro group .
Key Observations :
Biological Activity
2,4-Difluoro-3-(trifluoromethoxy)phenol is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique combination of fluorine substituents in its structure enhances its chemical properties, making it a candidate for various applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₂F₅O, characterized by:
- Two fluorine atoms at the 2 and 4 positions.
- A trifluoromethoxy group (-O-CF₃) at the 3 position.
This structure contributes to its lipophilicity and stability, which are crucial for biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of fluorine enhances the compound's binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity.
Recent studies have shown that fluorinated phenols can act as enzyme inhibitors by mimicking substrate interactions or altering enzyme conformation. For instance, the trifluoromethoxy group may facilitate stronger interactions with hydrophobic pockets in target proteins, leading to increased potency as an inhibitor.
Biological Activity and Applications
The compound has been evaluated for several biological activities:
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific assays indicate that it can inhibit enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to metabolic dysregulation.
Comparative Studies
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Difluoro-6-(trifluoromethoxy)phenol | Similar fluorination pattern | Antimicrobial and anticancer activities |
| 2,6-Difluoro-3-methylphenol | Lacks trifluoromethoxy group | Weaker biological activity |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | More fluorine substituents | Enhanced reactivity but varied activity |
The comparative analysis shows that while other fluorinated phenols also exhibit biological activities, the specific arrangement of fluorine atoms in this compound contributes to its unique potency and selectivity as a potential drug candidate.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations lower than those required for other fluorinated compounds .
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Difluoro-3-(trifluoromethoxy)phenol, and how do fluorination reagents influence yield and purity?
- Methodology : Utilize sodium trifluoromethanesulfonate (a common fluorinating agent) to introduce the trifluoromethoxy group, followed by selective fluorination at positions 2 and 4 using diethylaminosulfur trifluoride (DAST). Monitor reaction progress via NMR to confirm regioselectivity and purity .
- Key Considerations : Optimize reaction temperature (typically 0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s sensitivity to hydrolysis .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : NMR for aromatic proton splitting patterns (expected doublets due to adjacent fluorine atoms) and NMR for trifluoromethoxy (-OCF) resonance at ~55–60 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H] at m/z 228.0 (calculated for CHFO) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%) .
Q. What are the critical physicochemical properties of this compound for laboratory handling?
- Key Data :
- Boiling Point : ~200–205°C (extrapolated from structurally similar 2-chloro-4-(trifluoromethoxy)phenol) .
- Density : 1.515 g/cm (similar to halogenated phenols) .
- Solubility : Limited in water (<0.1 g/L); soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (F, OCF) influence the compound’s reactivity in nucleophilic aromatic substitution?
- Mechanistic Insight : The trifluoromethoxy group at position 3 deactivates the ring, directing electrophiles to positions 5 and 5. Fluorine at positions 2 and 4 further enhances deactivation but allows for regioselective functionalization under strong electrophilic conditions (e.g., nitration with HNO/HSO at 0°C) .
- Experimental Design : Use kinetic studies (UV-Vis monitoring) to compare reaction rates with non-fluorinated analogs. Computational DFT calculations (e.g., Gaussian) can map charge distribution and predict sites of attack .
Q. What strategies resolve contradictions in reported bioactivity data for fluorophenol derivatives in protein-binding assays?
- Case Study : In Aurora A kinase inhibitors, replacing trifluoromethoxy with smaller substituents (e.g., Cl) improved binding affinity by 10,000-fold, highlighting steric and electronic effects .
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions.
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (k, k) .
Q. How can researchers optimize catalytic degradation of this compound in wastewater studies?
- Experimental Framework :
- Orthogonal Design : Use L16(4) matrices to test variables: pH (3–9), ozone dosage (10–40 mg/L), catalyst (α-FeO) loading (0.1–0.5 g/L), and reaction time (10–60 min). Prioritize COD removal efficiency via ANOVA .
- Mechanistic Analysis : EPR spectroscopy to detect hydroxyl radicals (•OH) as primary oxidants. Compare degradation pathways with LC-MS/MS to identify intermediates .
Methodological Notes
- Synthesis Optimization : Balance fluorination efficiency and side-product formation by adjusting stoichiometry (e.g., DAST:phenol ratio of 1.2:1) .
- Data Triangulation : Cross-validate analytical results (e.g., NMR with MS) to address discrepancies in substituent positioning .
- Safety Protocols : Store the compound under inert gas (N) at 4°C to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
